(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine is a steroidal compound with the molecular formula C19H31NO It is an oxime derivative of 5alpha-androstan-2-one, a type of androstane steroid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine typically involves the reaction of 5alpha-androstan-2-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. This reaction is carried out under reflux conditions in an alcoholic solvent, usually ethanol . The reaction can be represented as follows:
5alpha-Androstan-2-one+NH2OH⋅HCl→5alpha-Androstan-2-one oxime+HCl
Industrial Production Methods: Industrial production methods for oximes, including this compound, often employ solvent-free grinding techniques. For example, carbonyl compounds can be converted into oximes by grinding with hydroxylamine hydrochloride in the presence of bismuth oxide (Bi2O3) at room temperature . This method is environmentally friendly and efficient.
Chemical Reactions Analysis
Types of Reactions: (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine undergoes several types of chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The oxime can be hydrolyzed back to the parent ketone under acidic conditions.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) under reflux.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Reduction: 5alpha-Androstan-2-amine.
Hydrolysis: 5alpha-Androstan-2-one.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, potentially influencing various biological processes . The exact molecular targets and pathways are still under investigation, but it is believed to interact with androgen receptors and other steroid-related pathways .
Comparison with Similar Compounds
Comparison: (NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
14614-11-0 |
---|---|
Molecular Formula |
C19H31NO |
Molecular Weight |
289.463 |
IUPAC Name |
(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C19H31NO/c1-18-10-3-4-16(18)15-8-6-13-5-7-14(20-21)12-19(13,2)17(15)9-11-18/h13,15-17,21H,3-12H2,1-2H3/b20-14-/t13-,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
IKBAVEHNEGVEOS-YWVQASEUSA-N |
SMILES |
CC12CCCC1C3CCC4CCC(=NO)CC4(C3CC2)C |
Synonyms |
5α-Androstan-2-one oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.